2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the acetamide moiety: The final step involves the reaction of the phenoxy-oxadiazole intermediate with an acetamide derivative, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
- 2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
Uniqueness
The uniqueness of 2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H19N3O3/c1-3-11-21-18(24)13-25-17-6-4-5-16(12-17)19-22-20(26-23-19)15-9-7-14(2)8-10-15/h3-10,12H,1,11,13H2,2H3,(H,21,24) |
InChI Key |
UHNJAOUAXAOJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.